molecular formula C28H38N4O4 B11549341 N'~1~,N'~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide

N'~1~,N'~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide

Cat. No.: B11549341
M. Wt: 494.6 g/mol
InChI Key: VFOFRRUIVZNBAR-VFIVCBTMSA-N
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Description

N’~1~,N’~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and properties. This compound belongs to the class of hydrazides, which are characterized by the presence of the hydrazide functional group (-NH-NH-CO-). The compound is often used in various scientific research applications due to its potential reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-propoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’~1~,N’~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may enhance its reactivity and biological activity. Additionally, the hydrazide functional group allows the compound to participate in various biochemical reactions, potentially leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~8~-bis[(E)-(2-ethoxybenzylidene)]octanedihydrazide
  • N’~1~,N’~8~-bis[(E)-(4-methoxybenzylidene)]octanedihydrazide
  • N’~1~,N’~8~-bis[(E)-(4-butoxybenzylidene)]octanedihydrazide

Uniqueness

N’~1~,N’~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity

Properties

Molecular Formula

C28H38N4O4

Molecular Weight

494.6 g/mol

IUPAC Name

N,N'-bis[(E)-(4-propoxyphenyl)methylideneamino]octanediamide

InChI

InChI=1S/C28H38N4O4/c1-3-19-35-25-15-11-23(12-16-25)21-29-31-27(33)9-7-5-6-8-10-28(34)32-30-22-24-13-17-26(18-14-24)36-20-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3,(H,31,33)(H,32,34)/b29-21+,30-22+

InChI Key

VFOFRRUIVZNBAR-VFIVCBTMSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OCCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)OCCC

Origin of Product

United States

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